5-Hydroxy Propranolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Propranolol-d5 is a deuterated form of 5-Hydroxy Propranolol, a metabolite of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias . The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies due to its stability and similarity to the non-deuterated compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propranolol-d5 typically involves the deuteration of Propranolol followed by hydroxylationThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration and hydroxylation. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent Propranolol structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Propranolol or its deuterated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy Propranolol-d5 has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard to quantify Propranolol and its metabolites in biological samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of Propranolol by tracking the formation and elimination of its metabolites.
Drug Interaction Studies: Used to study the interactions between Propranolol and other drugs by monitoring changes in the levels of this compound.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to study the pharmacodynamics and pharmacokinetics of Propranolol.
Mechanism of Action
The mechanism of action of 5-Hydroxy Propranolol-d5 is similar to that of Propranolol. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The hydroxyl group at the 5-position does not significantly alter the binding affinity or activity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy Propranolol: Another hydroxylated metabolite of Propranolol with similar pharmacological properties.
7-Hydroxy Propranolol: A hydroxylated metabolite with slightly different pharmacokinetic properties.
Propranolol: The parent compound, widely used in clinical practice.
Uniqueness
5-Hydroxy Propranolol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. The deuterium atoms do not significantly alter the pharmacological properties of the compound but provide a distinct mass difference that aids in analytical detection .
Properties
CAS No. |
1185084-01-8 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
280.379 |
IUPAC Name |
5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D |
InChI Key |
WMYPGILKDMWISO-LQBDHZFKSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Synonyms |
5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5; 5’-Hydroxypropranolol-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.